2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Overview
Description
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine that is formed during the cooking of meat at high temperatures. It is one of the most abundant heterocyclic amines found in cooked meat and has been classified as a possible human carcinogen by the International Agency for Research on Cancer .
Mechanism of Action
Target of Action
PhIP, also known as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, primarily targets the insulin receptor substrate 1 protein (IRS-1) . This protein plays a crucial role in regulating glucose transporter translocation in skeletal muscle cells . Additionally, PhIP may also regulate the growth and survival of pancreatic beta cells .
Mode of Action
PhIP interacts with its primary target, the insulin receptor substrate 1 protein, to regulate glucose transporter translocation in skeletal muscle cells . This interaction results in changes in glucose transport and insulin signaling, which can have significant effects on cellular metabolism .
Biochemical Pathways
PhIP is involved in several biochemical pathways. It has been shown to stimulate cell proliferation through the regulation of cyclin transcription and has an anti-apoptotic activity through AKT1 phosphorylation and activation . It also plays a role in the regulation of cell morphology and cytoskeletal organization . Furthermore, PhIP is metabolized by the cytochrome P450 enzyme CYP1A1, leading to the formation of genotoxic metabolites .
Pharmacokinetics
PhIP’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract following ingestion . It is then distributed throughout the body, with a significant portion potentially being retained in adipose tissues . Metabolism of PhIP involves the cytochrome P450 enzyme CYP1A1, which converts PhIP into genotoxic metabolites . These metabolites are then excreted from the body .
Result of Action
The molecular and cellular effects of PhIP’s action are significant. Its interaction with the insulin receptor substrate 1 protein can lead to changes in glucose transport and insulin signaling, affecting cellular metabolism . Additionally, the genotoxic metabolites produced by PhIP’s metabolism can cause DNA damage, potentially leading to mutations and cancer .
Action Environment
The action of PhIP can be influenced by various environmental factors. For instance, the formation of PhIP is associated with the high-temperature cooking of meat . Therefore, dietary habits and cooking methods can significantly influence the levels of PhIP exposure. Furthermore, the activity of the CYP1A1 enzyme, which metabolizes PhIP, can be influenced by genetic factors and exposure to other environmental chemicals .
Biochemical Analysis
Biochemical Properties
PhIP interacts with various enzymes and proteins. For instance, it is known to interact with enzymes such as CYP1A1, CYP1A2, SULT1A1, and UGT1A1 . These enzymes play a crucial role in the activation of PhIP. The nature of these interactions involves the conversion of PhIP into its active form, which can then exert its effects on the body .
Cellular Effects
PhIP has been shown to induce changes in gene expression within cells, particularly those related to inflammation, diabetes, and cancer . It influences cell function by modulating genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades . It also impacts gene expression, cellular metabolism, and cell signaling pathways .
Molecular Mechanism
At the molecular level, PhIP exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to down-regulate early growth response 1 (EGR1) and prostaglandin synthase 2 (COX-2) via c-Fos, while up-regulating insulin binding protein 5 (IBP5) .
Temporal Effects in Laboratory Settings
The effects of PhIP can change over time in laboratory settings. For instance, PhIP has been shown to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer over a period of 72 hours .
Dosage Effects in Animal Models
The effects of PhIP can vary with different dosages in animal models. For instance, PhIP has been shown to induce chromosomal aberrations, form PhIP-DNA adducts in colon mucosa, and cause colon and mammary carcinomas in animal models .
Metabolic Pathways
PhIP is involved in various metabolic pathways. It is known to interact with enzymes such as CYP1A1, CYP1A2, SULT1A1, and UGT1A1, which play a crucial role in its metabolism .
Transport and Distribution
PhIP can be transported and distributed within cells and tissues. For instance, it has been shown that the percent retention of PhIP over a 24-hour period was significantly higher in adipocytes than in HepG2 and Caco-2 cell lines .
Subcellular Localization
PhIP is localized mainly in the nucleoplasm of human cells . In addition, it has also been found in the nucleoli rim . The subcellular localization of PhIP can affect its activity or function within the cell .
Preparation Methods
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is synthesized through the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . The carbonyl compounds required for the formation of the this compound ring are traditionally produced as a consequence of the Maillard reaction between phenylalanine and carbohydrates . Industrial production methods involve controlling the reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has widespread applications in scientific research. It is used in studies related to cancer research due to its carcinogenic properties. It is also used in the field of biochemistry to study the effects of dietary carcinogens on human health . Additionally, it has applications in the study of gene expression changes related to inflammation, diabetes, and cancer .
Comparison with Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is similar to other heterocyclic aromatic amines such as 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline. it is unique in its formation from the reaction of phenylacetaldehyde with creatinine in the presence of formaldehyde and ammonia . The specific conditions required for its formation and its abundance in cooked meat make it distinct from other similar compounds .
Properties
IUPAC Name |
1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKZNNCIHJZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037628 | |
Record name | 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray-white solid; [Merck Index], Solid | |
Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19511 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in methanol, DMSO | |
Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19511 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The heterocyclic amines (HCAs) are a family of mutagenic/carcinogenic compounds produced during the pyrolysis of creatine, amino acids, and proteins. The major subclass of HCAs found in the human diet comprise the aminoimidazoazaarenes (AIAs) 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). All, except DiMeIQx, have been shown to be carcinogenic in animals ... It is now known that metabolic activation leading to the formation of DNA adducts is critical for mutagenicity and carcinogenicity of these compounds. All of the AIAs studied adduct to the guanine base, the major adduct being formed at the C8 position. Two AIAs, IQ and MeIQx, also form minor adducts at the N2 position of guanine. A growing body of literature has reported on the mutation spectra induced by AIA-guanine adducts. Studies of animal tumors induced by AIAs have begun to relate AIA-DNA adduct-induced mutagenic events with the mutations found in critical genes associated with oncogenesis ..., PhIP has potent estrogenic activity inducing transcription of estrogen (E2)-regulated genes, proliferation of E(2)-dependent cells, up-regulation of progesterone receptor, and stimulation of mitogen-activated protein kinase signaling ... This report ... shows ... that PhIP at doses as low as of 10-11 mol/L has direct effects on a rat pituitary lactotroph model (GH3 cells) and is able to induce cell proliferation and the synthesis and secretion of prolactin. This PhIP-induced pituitary cell proliferation and synthesis and secretion of prolactin can be attenuated by an estrogen receptor (ER) inhibitor, implying that PhIP effects on lactotroph responses are ERalpha mediated. In view of the strong association between estrogen, progesterone, prolactin, and breast cancer, the PhIP repertoire of hormone-like activities provides further mechanistic support for the tissue-specific carcinogenicity of the chemical. Furthermore, the recent epidemiology studies that report an association between consumption of cooked red meat and premenopausal and postmenopausal human breast cancer are consonant with these observations., ... In addition to its genotoxic properties, recent studies have shown that PhIP can activate estrogen receptor-mediated signaling pathways at doses that are similar to those that may be present in the body following consumption of a cooked meat meal ... /This/ study ... examined whether such doses of PhIP can affect estrogen receptor-independent signal transduction via the mitogen-activated protein kinase (MAPK) extracellular signal-related kinase (ERK) pathway to influence proliferation and migration in the human mammary epithelial cell line MCF10A and the prostate cancer cell line PC-3. At doses shown to have a proliferative effect on MCF10A cells (10-11 to 10-7 mol/L), PhIP induced a rapid, transient increase in phosphorylation of both MAPK/ERK kinase 1/2 and ERKs. Inhibition of this pathway significantly reduced the PhIP-induced proliferation of MCF10A cells and the migration of PC-3 cells. The data presented here show that levels of PhIP that approximate to human dietary exposure stimulate cellular signaling pathways and result in increased growth and migration, processes linked to the promotion and progression of neoplastic disease. These findings provide strong evidence that PhIP acts as a tumor initiator and promoter and that dietary exposure to this compound could contribute to carcinogenesis in humans., Beta-catenin/T-cell factor (Tcf) signaling is constitutively active in the majority of human colorectal cancers, and there are accompanying changes in Bcl-2 expression. Similarly, 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP)-induced colon tumors in the rat have increased beta-catenin and elevated Bcl-2. To examine the possible direct transcriptional regulation of rat Bcl-2 by beta-catenin/Tcf, /the authors/cloned and characterized the corresponding promoter region and found 70.1% similarity with its human counterpart, BCL2. Bcl-2 promoter activity was increased in response to LiCl and exogenous beta-catenin, including oncogenic mutants of beta-catenin found in PhIP-induced colon tumors. Protein/DNA arrays identified E2F1, but not beta-catenin/Tcf, as interacting most strongly with the rat Bcl-2 promoter. Exogenous E2F1 increased the promoter activity of rat Bcl-2, except in mutants lacking the E2F1 sites. As expected, beta-catenin induced its downstream target c-Myc, as well as E2F1 and Bcl-2, and this was blocked by siRNA to c-Myc or E2F1. These findings suggest an indirect pathway for Bcl-2 over-expression in PhIP-induced colon tumors involving beta-catenin, c-Myc and E2F1., For more Mechanism of Action (Complete) data for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (7 total), please visit the HSDB record page. | |
Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gray-white crystals, Solid | |
CAS No. |
105650-23-5, 138370-35-1 | |
Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105650-23-5 | |
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Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
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Record name | 1H-Imidazo(4,5-b)pyridin-2-amine, 1-methyl-6-phenyl-, labeled with tritium | |
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Record name | 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
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Record name | 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine | |
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Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
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Record name | 2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE | |
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Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
327 °C, MP: 327-328 °C, 327 - 328 °C | |
Record name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7768 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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